molecular formula C13H20NO6P B607534 Fosciclopirox CAS No. 1380539-06-9

Fosciclopirox

Katalognummer B607534
CAS-Nummer: 1380539-06-9
Molekulargewicht: 317.28
InChI-Schlüssel: NTKBXPWLNROYPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosciclopirox, also known as CPX-POM, is a prodrug of Ciclopirox . It is a broad-spectrum antifungal agent used to treat mild to moderate onychomycosis of fingernails and toenails in immunocompetent patients . It is also being developed for the treatment of urothelial cancer .


Synthesis Analysis

Fosciclopirox was synthesized as a phosphoryl-oxymethyl ester of Ciclopirox (CPX) to enable parenteral administration . This was done to overcome the limitations of Ciclopirox Olamine (CPX-O), which has low bioavailability and dose-limiting gastrointestinal toxicities . In rats and dogs, intravenous Fosciclopirox is rapidly and completely metabolized to its active metabolite, Ciclopirox .


Molecular Structure Analysis

Fosciclopirox has a molecular formula of C13H20NO6P and a molecular weight of 317.27 g/mol .


Chemical Reactions Analysis

Upon intravenous administration, Fosciclopirox is rapidly and completely metabolized to its active metabolite, Ciclopirox . Ciclopirox binds to γ-secretase complex proteins Presenilin 1 and Nicastrin, which are essential for Notch activation .


Physical And Chemical Properties Analysis

Fosciclopirox is a white solid with excellent water solubility . It is stable when stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Acute Myeloid Leukemia (AML) : Fosciclopirox has been studied for its efficacy in treating relapsed/refractory AML. It is metabolized to ciclopirox, which inhibits the γ-secretase complex proteins essential for Notch activation. This inhibition leads to significant reductions in blast counts in AML patients (Lin et al., 2022).

  • Bladder Cancer Treatment : Another application is in the treatment of non-muscle invasive (NMIBC) and muscle invasive (MIBC) bladder cancer. Here, Fosciclopirox's active metabolite ciclopirox acts as a γ-secretase inhibitor, affecting Notch and Wnt signaling pathways. Initial studies have shown promising results in terms of safety and clinical activity in NMIBC and MIBC patients (Weir et al., 2022).

  • Pharmacokinetics in Cancer Treatment : The pharmacokinetics of Fosciclopirox were evaluated in rats and dogs, focusing on its potential as a treatment for urothelial cancers. Its metabolite, ciclopirox olamine, demonstrated anticancer activity in various solid tumors and hematologic malignancies (Weir et al., 2019).

  • Targeting the γ-Secretase Complex in Urothelial Cancer : Fosciclopirox was shown to suppress growth in high-grade urothelial cancer by targeting the γ-secretase complex. This was evident in both in vitro and in vivo models. The inhibition of Notch signaling was a key mechanism in its anticancer activity (Weir et al., 2021).

Safety And Hazards

Fosciclopirox is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause a burning sensation upon application and is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Fosciclopirox is currently under clinical development by CicloMed and is in Phase I for Transitional Cell Carcinoma (Urothelial Cell Carcinoma) . It is also being studied in combination with cytarabine in patients with relapsed/refractory acute myeloid leukemia .

Eigenschaften

IUPAC Name

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBXPWLNROYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosciclopirox

CAS RN

1380539-06-9
Record name Fosciclopirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
SJ Weir, P Dandawate, P Ramamoorthy… - Cancer …, 2020 - ciclomed.com
Ciclopirox (CPX) is an FDA-approved topical antifungal agent that has demonstrated preclinical anticancer activity in solid and hematologic malignancies. It’s clinical utility as an oral …
Number of citations: 3 www.ciclomed.com
SJ Weir, R Wood, K Schorno, AE Brinker… - … of Pharmacology and …, 2019 - ASPET
Pharmacokinetic studies in rats and dogs were performed to characterize the in vivo performance of a novel prodrug, fosciclopirox. Ciclopirox olamine (CPX-O) is a marketed topical …
Number of citations: 16 jpet.aspetjournals.org
SJ Weir, P Dandawate, D Standing… - Cell Death & …, 2021 - nature.com
… To establish in vivo preclinical proof of principle, we tested fosciclopirox in the validated N-… ), the pharmacologic activity of fosciclopirox is currently being characterized in a Phase 1 …
Number of citations: 6 www.nature.com
SJ Weir, ER Kessler, JB Kukreja, GS Falchook… - 2022 - ascopubs.org
e16557 Background: Fosciclopirox (F) is being developed for the treatment of non-muscle invasive (NMIBC) and muscle invasive (MIBC) bladder cancer. F is a prodrug which is rapidly …
Number of citations: 0 ascopubs.org
TL Lin, R Wood, T Ham, T Sullivan, P Dandawate… - 2023 - ascopubs.org
… Following intravenous administration, fosciclopirox is rapidly and completely metabolized to its active metabolite ciclopirox (CPX). Given fosciclopirox is a prodrug lacking …
Number of citations: 0 ascopubs.org
TL Lin, R Wood, T Ham, T Sullivan, S Bhattacharyya… - 2022 - ascopubs.org
TPS7069 Background: Fosciclopirox (F) is a γ-secretase inhibitor being developed for the treatment of acute myeloid leukemia (AML). Following intravenous (IV) administration, F is …
Number of citations: 0 ascopubs.org
MR Patel, SV Ulahannan, SJ Weir, R Wood, T Ham… - 2020 - ascopubs.org
518 Background: Fosciclopirox (CPX-POM) is being developed for the treatment of non-muscle invasive and muscle invasive bladder cancer. CPX-POM selectively delivers its active …
Number of citations: 1 ascopubs.org
JA Taylor, R Wood, T Ham, C Casey, P Dandawate… - 2020 - ascopubs.org
TPS604 Background: Fosciclopirox (Ciclopirox Prodrug, CPX-POM) is being developed for the treatment of non-muscle invasive and muscle invasive (MIBC) bladder cancer. CPX-POM …
Number of citations: 0 ascopubs.org
Z Huang, S Huang - Recent patents on anti-cancer drug discovery, 2021 - ncbi.nlm.nih.gov
… in a preclinical pharmacokinetics study, in which fosciclopirox, a CPX-POM prodrug, has high … Following subcutaneous administration of fosciclopirox, the systemic bioavailability of CPX …
Number of citations: 15 www.ncbi.nlm.nih.gov
H Cho, K Kim - Pharmaceutics, 2022 - mdpi.com
… One potential scenario to overcome the above issue is utilizing a CPX-prodrug (Fosciclopirox or CPX-POM) [63], a novel anticancer agent currently being evaluated in patients to avoid …
Number of citations: 1 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.